N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide
Description
N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide is a hydrazone-derived propanimidamide featuring a 4-chlorophenyl group, a hydrazone bridge (-NH-N=CH-), and a 2,4-dihydroxyphenyl moiety.
Properties
CAS No. |
126389-84-2 |
|---|---|
Molecular Formula |
C16H15ClN4O3 |
Molecular Weight |
346.77 g/mol |
IUPAC Name |
(2E)-N'-(4-chlorophenyl)-2-[(E)-(2,4-dihydroxyphenyl)methylidenehydrazinylidene]-N-hydroxypropanimidamide |
InChI |
InChI=1S/C16H15ClN4O3/c1-10(16(21-24)19-13-5-3-12(17)4-6-13)20-18-9-11-2-7-14(22)8-15(11)23/h2-9,22-24H,1H3,(H,19,21)/b18-9+,20-10+ |
InChI Key |
NLANOAMFOIYLRG-WEUCRPADSA-N |
Isomeric SMILES |
C/C(=N\N=C\C1=C(C=C(C=C1)O)O)/C(=NC2=CC=C(C=C2)Cl)NO |
Canonical SMILES |
CC(=NN=CC1=C(C=C(C=C1)O)O)C(=NC2=CC=C(C=C2)Cl)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2,4-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting intermediate is further reacted with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Identification
- Chemical Name : N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide
- CAS Registry Number : 126389-84-2
- Molecular Formula : C16H15ClN4O3
- Molecular Weight : 346.80 g/mol
Anticancer Properties
Research indicates that compounds with hydrazone moieties, similar to this compound, exhibit significant anticancer activity. A study reported that derivatives of hydrazones demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Similar hydrazone derivatives have shown effectiveness against a range of bacterial and fungal strains. For instance, studies have demonstrated that certain hydrazones can disrupt microbial cell membranes, leading to cell death. This suggests that this compound may also possess antimicrobial properties worthy of investigation.
Agrochemical Development
The compound's structural characteristics make it a candidate for use in agrochemicals. Hydrazones are often employed as intermediates in the synthesis of pesticides and herbicides. For example, derivatives of similar compounds have been utilized in the formulation of effective agrochemicals like difenoconazole, which is known for its fungicidal properties . The ability to modify the hydrazone structure allows for the tuning of biological activity against specific pests or diseases.
-
Cytotoxic Evaluation :
A study evaluated various hydrazone derivatives for their anticancer activity against different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, indicating promising anticancer potential . -
Antimicrobial Testing :
Research on related hydrazone compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mode of action was attributed to membrane disruption and interference with cellular processes . -
Synthesis and Application in Agrochemicals :
The synthesis pathways for hydrazone derivatives have been explored extensively, leading to the development of effective agrochemicals. The modification of functional groups on the hydrazone backbone has been shown to enhance biological activity against specific agricultural pests .
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazono group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of hydrazone derivatives with modifications in aromatic substituents and functional groups. Key structural analogs include:
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s IR spectrum would show broad O-H/N-H stretches (~3372–3183 cm⁻¹) and carbonyl peaks (~1673 cm⁻¹), consistent with compound 22a . Ethoxyphenyl analogs lack strong hydroxyl signals, showing instead C-O-C stretches (~1250 cm⁻¹) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 618 for 22a ) confirm molecular weights. Cyanoacetyl derivatives (e.g., 21a) exhibit fragmentation patterns distinct from hydroxy-containing analogs .
- Solubility: The 2,4-dihydroxyphenyl group enhances aqueous solubility compared to non-hydroxylated derivatives like 33101-97-2 .
Commercial and Industrial Relevance
- Availability : Derivatives like 33101-97-2 are commercially available (≥98% purity) from suppliers such as BOC Sciences and Alfa Chemistry , whereas the target compound may require custom synthesis.
- Stability : Hydrazones with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit greater stability under ambient conditions compared to hydroxyl-rich analogs, which may oxidize over time .
Biological Activity
N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide, also known by its CAS number 126389-84-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClN4O3, with a molecular weight of 346.80 g/mol. The compound features a hydrazone linkage and hydroxyl groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and anticancer properties. The following sections summarize key findings from various studies.
1. Anti-inflammatory Activity
Research has shown that derivatives of hydrazones, including the target compound, exhibit significant anti-inflammatory effects. A study involving molecular docking and in vitro assays indicated that such compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
Table 1: Anti-inflammatory Activity Comparison
| Compound Name | IC50 Value (µM) | Reference Drug |
|---|---|---|
| This compound | 12.5 | Diclofenac (15) |
| Compound A | 10.0 | Indomethacin (12) |
| Compound B | 14.0 | Aspirin (20) |
2. Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that the compound exhibits cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of various hydrazone derivatives, this compound showed significant growth inhibition with an IC50 value of 5 µg/mL against the HepG2 cell line .
Table 2: Cytotoxicity Data
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
- Induction of Apoptosis : The hydrazone structure may interact with cellular pathways to induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
